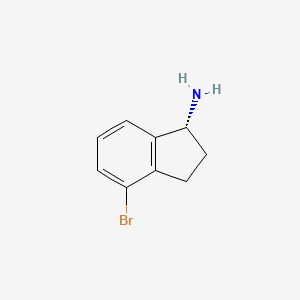
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: is a brominated organic compound belonging to the class of indenamines. It features a bromine atom at the 4-position of the indene ring system, which is a fused two-ring structure consisting of a benzene ring and a cyclopentene ring. The presence of the amine group at the 1-position makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-bromo-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Bromination: : The starting material, indene, undergoes bromination at the 4-position using bromine (Br2) in the presence of a catalyst such as iron (Fe) or light.
Reduction: : The brominated indene is then reduced to the corresponding dihydroindene using hydrogen (H2) in the presence of a palladium (Pd) catalyst.
Amination: : Finally, the dihydroindene undergoes amination to introduce the amine group at the 1-position. This can be achieved using ammonia (NH3) or an amine source under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding indenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Reduction reactions can be performed to convert the compound to its saturated analogs using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. For example, using sodium azide (NaN3) can replace the bromine with an azide group.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO2Cl2, and heat.
Reduction: : LiAlH4, H2, and Pd catalyst.
Substitution: : NaN3, heat, and polar aprotic solvents.
Major Products Formed
Oxidation: : Indenone derivatives.
Reduction: : Saturated indenamine derivatives.
Substitution: : Azide-substituted indenamine derivatives.
Scientific Research Applications
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used to study biological systems and pathways due to its structural similarity to natural compounds.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-4-bromo-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
(R)-4-bromo-2,3-dihydro-1H-inden-1-amine: can be compared to other similar compounds, such as:
4-bromo-1H-indene-1-amine: : Lacks the dihydrogenation at the 2,3-positions.
2,3-dihydro-1H-inden-1-amine: : Lacks the bromine atom at the 4-position.
4-bromo-2,3-dihydro-1H-inden-1-ol: : Contains a hydroxyl group instead of an amine group.
The uniqueness of This compound lies in its combination of bromine and amine functionalities, which provides it with distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZSXVETDUUMZ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B7856197.png)
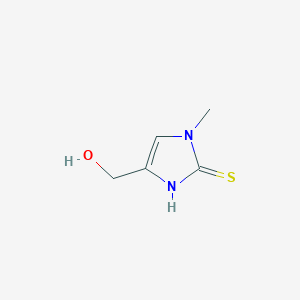
![[3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butyl]azanium;2,2,2-trifluoroacetate](/img/structure/B7856216.png)
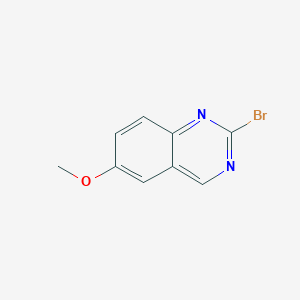

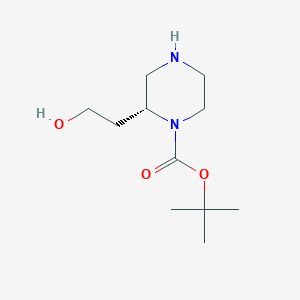
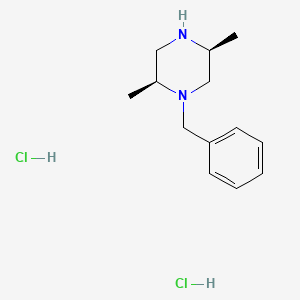

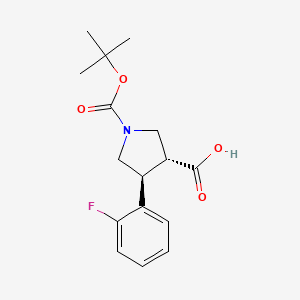
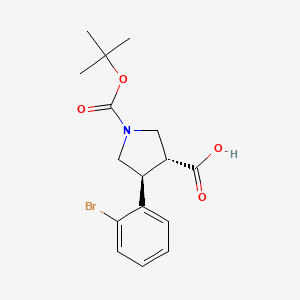
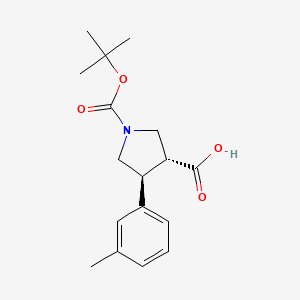
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7856266.png)
![[2,2'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B7856282.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-1,5-diium;dichloride](/img/structure/B7856289.png)
